molecular formula C19H21FN2O2 B5571071 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine

1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B5571071
M. Wt: 328.4 g/mol
InChI Key: PVTYYZMSGSUUIV-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzoyl)-4-(4-fluorophenyl)piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, built upon a substituted piperazine core. Piperazine derivatives are frequently investigated for their neuropharmacological activity and often serve as essential pharmacophores in neuroligands targeting various receptor systems in the brain . This particular compound is synthetically derived from 4-fluorophenylpiperazine (4-FPP), a structure known to exhibit affinity for key serotonin receptors, including acting as a 5-HT 1A receptor agonist with additional activity at 5-HT 2A and 5-HT 2C receptors . The 4-fluorophenylpiperazine core has also been shown to inhibit the reuptake of serotonin and norepinephrine, and may induce their release, making it a valuable template for studying monoamine neurotransmission . The primary research value of this compound lies in its potential application as a precursor or structural analog in the development of highly selective receptor ligands. Substituted phenylpiperazines are crucial in the design of compounds for studying D2-like dopaminergic, serotoninergic, and other receptors . The addition of the 4-ethoxybenzoyl moiety may fine-tune the molecule's affinity and selectivity profile, making it a versatile intermediate for synthesizing and probing more complex pharmaceutical agents. Researchers utilize such compounds in the pursuit of novel ligands for positron emission tomography (PET) and other molecular imaging techniques, which are critical for understanding receptor distribution and function in living systems . This product is provided as a high-purity material to ensure consistent and reliable research outcomes. It is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only" (RUO). This product is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-2-24-18-9-3-15(4-10-18)19(23)22-13-11-21(12-14-22)17-7-5-16(20)6-8-17/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTYYZMSGSUUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine typically involves the reaction of 4-ethoxybenzoyl chloride with 4-(4-fluorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Compound Name Substituents (N1/N4) Biological Activity Key References
1-(4-Ethoxybenzoyl)-4-(4-fluorophenyl)piperazine 4-ethoxybenzoyl / 4-fluorophenyl Potential CNS activity (hypothesized)
SC211 (CHEMBL329228) 4-chlorophenyl / 3-methoxyphenyl High D4R affinity
GBR 12909 bis(4-fluorophenyl)methoxy / 3-phenylpropyl Dopamine transporter (DAT) inhibitor
BIQYIM 4-fluorobenzoyl / 4-nitrophenyl Conformational studies (crystallography)
Flunarizine bis(4-fluorophenyl) / cinnamyl Calcium channel blocker, antihistamine

Structure-Activity Relationship (SAR) Insights

  • N1 Substituents : Bulky, lipophilic groups (e.g., ethoxybenzoyl) enhance CNS penetration but may reduce affinity for peripheral targets. For example, replacing the nitro group in BIQYIM with ethoxy could decrease crystallographic packing stability .
  • N4 Substituents : The 4-fluorophenyl group is critical for receptor binding, as seen in DAT inhibitors (GBR 12909) and sigma ligands ([11C]SA5845). Substitution with chlorine (SC211) or trifluoromethyl () alters selectivity .
  • Fluorine Effects : The para-fluorine on the phenyl ring enhances binding through electronegative interactions and metabolic stability by blocking hydroxylation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic acyl substitution, where 1-(4-fluorobenzyl)piperazine reacts with 4-ethoxybenzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA). Key optimizations include:

  • Solvent selection : Polar aprotic solvents like DCM enhance solubility and reaction homogeneity .
  • Temperature control : Maintaining 0–25°C prevents thermal decomposition of the benzoyl chloride intermediate .
  • Purification : Flash chromatography or crystallization with diethyl ether ensures >95% purity .
    • Example Data Table :
ParameterConditionYieldPurity
SolventDCM50–70%>95%
BaseDIPEA (1.5 eq)
Reaction Time12–24 hours

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 7.32–7.00 ppm (aromatic protons), δ 3.82–2.47 ppm (piperazine CH₂ and CH groups) confirm substituent positions .
  • Elemental Analysis : Matches calculated values (e.g., C 65.00%, H 5.50%, N 8.40% for analogous compounds) .
  • FTIR : Carbonyl stretch at ~1650 cm⁻¹ verifies the benzoyl group .

Q. What preliminary pharmacological screening methods are employed to assess the bioactivity of this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against tyrosine kinases (e.g., EGFR, VEGFR) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess neurological target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

  • Methodological Answer : Contradictions often arise from:

  • Solvent polarity : Ethanol vs. DCM alters reaction kinetics; lower-polarity solvents reduce side reactions .
  • Inert atmosphere : Oxidation-sensitive intermediates require nitrogen/argon to prevent degradation .
  • Purification techniques : Crystallization (higher purity but lower yield) vs. chromatography (higher yield but solvent-dependent) .
    • Resolution Strategy : Replicate reactions under controlled variables (solvent, temperature, atmosphere) and compare yields via HPLC .

Q. What strategies are effective in modifying the piperazine core to enhance target selectivity in kinase inhibition studies?

  • Methodological Answer :

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the benzoyl moiety improves binding to kinase ATP pockets .
  • Bioisosteric Replacement : Replace the ethoxy group with methanesulfonyl to enhance hydrophobic interactions (e.g., compound 29 in ).
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses and prioritize synthetic targets .

Q. How do computational methods aid in predicting the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with serotonin 5-HT₂A receptors) using MOE or Discovery Studio .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : Compute ΔG binding using MM-PBSA/GBSA to rank derivatives .

Data Contradiction Analysis

  • Example Contradiction : Conflicting reports on the optimal solvent for synthesis (ethanol vs. DCM).
    • Resolution : Ethanol may protonate the piperazine nitrogen, reducing reactivity, while DCM maintains a neutral environment for acyl transfer . Validate via pH-monitored reactions.

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